Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)
Description
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III) dihexafluorophosphate (CAS 75777-87-6) is a coordination complex with the molecular formula C₅₄H₇₂F₁₂N₆P₂Ru and a molecular weight of 1196.19 g/mol . Key properties include:
- UV-Vis absorption: Peaks at 289 nm and 462 nm (in THF).
- Fluorescence: Emission at 614 nm (in THF).
- Applications: Primarily used as a dopant in materials science due to its redox activity and stability under inert conditions .
- Safety: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
Molecular Formula |
C54H72F12N6P2Ru+ |
|---|---|
Molecular Weight |
1196.2 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/3C18H24N2.2F6P.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-7(2,3,4,5)6;/h3*7-12H,1-6H3;;;/q;;;2*-1;+3 |
InChI Key |
RNKRIYNRQYHSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate is typically synthesized through a chemical reaction involving the oxidation of Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in the presence of hexafluorophosphate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the compound is produced by dissolving Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in a hexafluorophosphate solution and then oxidizing it. The process is carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in photoredox catalysis.
Reduction: It can be reduced back to its ruthenium(II) form.
Substitution: Ligand exchange reactions can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and cyclopropyl ketones. The reactions are often carried out under visible light irradiation, making use of the compound’s photoredox catalytic properties .
Major Products Formed
The major products formed from these reactions include polysubstituted furans, phosphonylated amines, and oxidized alcohols .
Scientific Research Applications
Photoredox Catalysis
Overview
Photoredox catalysis utilizes light to facilitate chemical reactions, and Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III) serves as an effective catalyst in this domain.
Key Reactions
- C–P Bond Formation : This compound has been utilized in visible light-mediated oxidative phosphonylation reactions of amines, showcasing its ability to form carbon-phosphorus bonds efficiently .
- Aerobic Oxidation : It acts as a catalyst for the aerobic oxidation of amines and alcohols, enabling transformations under mild conditions and with high selectivity .
- Synthesis of Polysubstituted Furans : The compound facilitates the direct synthesis of polysubstituted furans from cyclopropyl ketones using visible light, demonstrating its versatility in organic synthesis .
Case Study 1: Synthesis of Polysubstituted Furans
In a study published by researchers at [source], Ru(dtbpy)₃(PF₆)₂ was employed to convert cyclopropyl ketones into polysubstituted furans under visible light irradiation. The reaction demonstrated high yields and selectivity, indicating the compound's effectiveness as a photocatalyst.
Case Study 2: Oxidative Phosphonylation
Another significant application was reported in the context of oxidative phosphonylation of amines. The use of Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III) enabled the formation of C–P bonds with excellent functional group tolerance and minimal side reactions. This work highlights its potential in pharmaceutical synthesis where precision is crucial.
Mechanism of Action
The compound exerts its effects primarily through photoredox catalysis. Upon irradiation with visible light, it undergoes a transition to an excited state, which can then participate in electron transfer reactions. This property makes it an effective catalyst for various oxidative and reductive transformations .
Comparison with Similar Compounds
Comparison with Similar Ruthenium and Cobalt Complexes
Structural and Substituent Effects
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III) vs. Ru(II) Polypyridine Complexes
- Substituent Impact :
Cobalt Analogues
- Co(III) tris(4,4'-di-tert-butyl-2,2'-bipyridine): Used as a redox mediator in dye-sensitized solar cells (DSSCs). The tert-butyl substituents minimally affect redox potentials but enhance solubility, critical for device performance .
Photophysical and Electrochemical Properties
- Ru(III) vs. Ru(II) : The +3 oxidation state in the target compound suggests stronger oxidizing capability compared to Ru(II) complexes, which are more common in light-driven applications (e.g., photocatalysis) .
- Substituent Effects : Electron-donating groups (e.g., tert-butyl, methyl) red-shift absorption and emission spectra due to enhanced ligand π-conjugation .
Research Findings and Trends
Steric vs. Electronic Effects: Bulky tert-butyl groups primarily improve solubility and stability rather than altering redox potentials significantly .
Ligand Design : Functionalization with electron-donating groups (e.g., methyl, tert-butyl) tailors photophysical properties, while carboxylate anchors (e.g., N719 dye) enhance interfacial electron transfer in solar cells .
Biological Activity
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III) (Ru(dtbpy)₃) is a ruthenium complex known for its photochemical properties and potential biological applications. This compound has garnered attention for its ability to act as a photocatalyst, particularly in the context of visible light-induced reactions. Its structure consists of three 4,4'-di-tert-butyl-2,2'-bipyridine ligands coordinated to a central ruthenium ion, which plays a critical role in its biological activity.
- Molecular Formula : C₅₄H₇₂F₁₂N₆P₂Ru
- Molecular Weight : 1196.19 g/mol
- CAS Number : 75777-87-6
- UV Absorption : Peaks at 289 nm and 462 nm in THF.
- Fluorescence Emission : Emission at 614 nm in THF .
The biological activity of Ru(dtbpy)₃ is primarily attributed to its ability to generate reactive oxygen species (ROS) upon irradiation with visible light. This photodynamic mechanism is crucial for its applications in cancer therapy and other biomedical fields. The generation of ROS can lead to oxidative stress within cells, triggering apoptosis or necrosis in cancerous tissues.
Anticancer Activity
Research has demonstrated that Ru(dtbpy)₃ exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), U-118MG (glioblastoma).
- Methodology : Cells were treated with varying concentrations of Ru(dtbpy)₃ for 24, 48, and 72 hours, followed by MTT assay to assess cell viability.
| Complex Concentration (µM) | MCF-7 IC50 (µM) | U-118MG IC50 (µM) |
|---|---|---|
| 2 | >300 | >300 |
| 5 | 20 | >300 |
| 10 | 10 | 50 |
The IC50 values indicate that MCF-7 cells are more sensitive to Ru(dtbpy)₃ than U-118MG cells, suggesting a selective cytotoxic effect .
Mechanistic Insights
The mechanism behind the anticancer activity involves:
- ROS Generation : Upon light activation, Ru(dtbpy)₃ generates singlet oxygen and other ROS.
- DNA Interaction : Studies have shown that Ru(dtbpy)₃ can intercalate into DNA, leading to strand breaks and cellular apoptosis .
Photophysical Properties
The photophysical properties of Ru(dtbpy)₃ are critical for its biological applications:
- Excited State Dynamics : The compound exhibits a rise time of approximately 10 ns and an initial decay of about 110 ns, indicating efficient energy transfer mechanisms that are favorable for photodynamic therapy applications .
Photodynamic Therapy (PDT)
A study explored the use of Ru(dtbpy)₃ in PDT for treating tumors:
- Experimental Setup : Tumor-bearing mice were treated with Ru(dtbpy)₃ followed by exposure to visible light.
- Results : Significant tumor reduction was observed compared to control groups without treatment or light exposure.
Sensor Applications
In addition to its therapeutic potential, Ru(dtbpy)₃ has been investigated for use in biosensors due to its electrochemical properties:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III) with high purity?
- Methodological Answer : The synthesis involves refluxing Ru(bpy)₂Cl₂ with diheptadecylated ligands derived from 4,4′-dimethyl-2,2′-bipyridine and hexadecyl bromide in ethanol. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >97% purity. Characterization by ¹H NMR (e.g., δ 8.5–7.0 ppm for bipyridine protons) and mass spectrometry (e.g., m/z = 523.3 [M²⁺]) ensures structural fidelity .
Q. How do standard characterization techniques (e.g., NMR, UV-Vis) confirm the integrity of this ruthenium complex?
- Methodological Answer :
- ¹H NMR : Distinct aromatic proton signals (δ 8.5–7.0 ppm) confirm ligand coordination.
- UV-Vis : Absorbance maxima at ~450 nm (metal-to-ligand charge transfer, MLCT) and ~290 nm (π→π* transitions) validate electronic structure .
- Cyclic Voltammetry : Redox potentials (e.g., Ru³⁺/Ru²⁺ at ~1.2 V vs. Ag/AgCl) confirm oxidation state stability .
Q. What are the key considerations for designing electrochemiluminescence (ECL) platforms using this complex?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
